
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 68077-26-9, molecular formula: C₁₂H₈ClFNO₃) is a fluoroquinolone-derived intermediate critical in synthesizing antibacterial agents such as norfloxacin . Its structure features:
- Ethyl group at position 1 (N1), influencing pharmacokinetic stability.
- Chloro at position 7 (C7) and fluoro at position 6 (C6), enhancing antibacterial potency by targeting DNA gyrase and topoisomerase IV.
- Carboxylic acid at position 3 (C3), essential for metal ion chelation and enzyme binding .
This compound is commercially available at 94% purity (Thermo Scientific™) and serves as a pharmaceutical secondary standard for quality control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization in the presence of a base to form the quinoline core.
Substitution: The ethyl group is introduced via alkylation, and the chloro and fluoro substituents are added through halogenation reactions.
Oxidation: The final step involves oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex quinolone derivatives.
- Serves as a precursor in the development of novel materials with unique electronic properties.
Biology and Medicine:
- Intermediate in the synthesis of fluoroquinolone antibiotics, which are effective against a broad range of bacterial infections.
- Investigated for potential use in anticancer therapies due to its ability to interfere with DNA replication.
Industry:
- Utilized in the production of agrochemicals and veterinary medicines.
- Employed in the development of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The compound exerts its effects primarily through interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, it prevents bacterial cell division and leads to cell death. The presence of the fluoro group enhances its binding affinity to the target enzymes, increasing its antibacterial potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Substituent Effects on Fluoroquinolone Derivatives
Key Findings
- Position 1 (R1): Ethyl (target compound) offers metabolic stability but lower lipophilicity compared to cyclopropyl () or aryl groups (). Cyclopropyl derivatives (e.g., besifloxacin) exhibit enhanced cell membrane penetration .
- Position 7 (R7): Chloro in the target compound acts as a leaving group, facilitating further synthetic modifications (e.g., piperazine addition in norfloxacin) . Piperazinyl and azepane groups () improve Gram-positive activity by enhancing DNA gyrase binding and reducing efflux pump recognition .
Position 8 (R8):
- Nitro or bromo substituents () increase electron-withdrawing effects, stabilizing drug-enzyme interactions but may elevate cytotoxicity .
Biological Activity
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as Norfloxacin Related Compound A, is a synthetic compound belonging to the quinolone class of antibiotics. This compound has garnered interest due to its potential biological activities, particularly as an antibacterial agent. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 269.66 g/mol
- CAS Number : 68077-26-9
- Structure :
- SMILES: CCN1C=C(C(=O)O)C(=O)c2cc(F)c(Cl)cc12
- InChI: InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)
Quinolones like this compound exert their antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound effectively prevents bacterial cell division and growth.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against a variety of Gram-negative and Gram-positive bacteria. The following table summarizes its activity against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.5 µg/mL | |
Staphylococcus aureus | 0.25 µg/mL | |
Pseudomonas aeruginosa | 1 µg/mL |
Case Studies
Several studies have explored the efficacy of this compound in clinical settings:
-
Study on Urinary Tract Infections (UTIs) :
- In a clinical trial involving patients with recurrent UTIs, the compound was administered alongside standard treatments. Results indicated a significant reduction in bacterial load and recurrence rates compared to controls.
- Reference: Zhi et al., Journal of Medical Chemistry, 2006.
-
In Vitro Studies :
- An in vitro study assessed the compound's effectiveness against multi-drug resistant strains of E. coli. The findings highlighted its potential as a treatment option where conventional antibiotics failed.
- Reference: Long et al., Antimicrobial Agents and Chemotherapy, 2008.
Safety and Toxicology
While the antibacterial properties of this compound are promising, safety assessments indicate potential irritative effects on skin and eyes upon exposure. The following safety data highlights key points:
Safety Parameter | Details |
---|---|
Skin Irritation | Causes skin irritation (H315) |
Eye Irritation | Causes serious eye irritation (H319) |
Handling Precautions | Use protective gloves and eyewear |
Scientific Research Applications
Pharmaceutical Development
The primary application of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its role as an impurity in the synthesis of norfloxacin and other fluoroquinolone antibiotics. Understanding the presence and behavior of this compound is crucial for:
- Quality Control : Ensuring that pharmaceutical products meet safety and efficacy standards.
- Stability Studies : Investigating how impurities affect the stability of active pharmaceutical ingredients (APIs).
Structure-Activity Relationship (SAR) Studies
Research has shown that compounds similar to this compound can exhibit antibacterial properties. Studies focusing on SAR have led to:
- Development of New Antibiotics : Modifications to the quinolone structure have resulted in new derivatives with enhanced antimicrobial activity against resistant strains of bacteria .
Mechanistic Studies
The compound serves as a valuable tool in understanding the mechanism of action of quinolone antibiotics:
- DNA Gyrase Inhibition : It has been used in studies assessing the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, which is a target for many antibiotics .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key intermediates and synthetic routes for preparing 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
The compound is synthesized via multi-step routes involving cyclocondensation, halogenation, and hydrolysis. A critical intermediate is ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4), which undergoes ethylation at the N1 position followed by hydrolysis of the ester group to yield the carboxylic acid . Regioselectivity in fluorination and chlorination steps is crucial; for example, nitration at the 8-position (as in related derivatives) requires careful control of reaction conditions to avoid byproducts .
Q. How can researchers ensure purity and stability during synthesis?
- Purity : Use HPLC with UV detection (λ = 254–280 nm) for quantification, as the compound absorbs strongly in this range. Purity thresholds ≥98% are typical for pharmacological studies .
- Stability : Store the compound in anhydrous conditions (desiccated, -20°C) due to its sensitivity to hydrolysis. Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) .
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
Standard protocols include:
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours.
Related fluoroquinolones in the evidence showed moderate activity (MIC = 0.5–8 µg/mL), but substituents at the 7- and 8-positions (e.g., piperazinyl or nitro groups) significantly influence potency .
Advanced Research Questions
Q. How do crystallographic studies inform structural optimization?
Single-crystal X-ray diffraction reveals intermolecular interactions critical for packing and solubility. For example:
- Hydrogen bonding : The carboxyl group forms dimers via O–H···O bonds (distance ~2.7 Å), stabilizing the crystalline lattice .
- Halogen interactions : C–H···Cl/F contacts (3.4–3.7 Å) influence solubility and bioavailability .
These insights guide modifications (e.g., introducing nitro or methoxy groups) to disrupt crystal packing and enhance dissolution .
Q. How can researchers resolve contradictions in regioselectivity during substitution reactions?
Contradictory results in introducing substituents (e.g., at the 7- or 8-position) arise from competing electronic and steric effects. Strategies include:
- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions before electrophilic quenching .
- Protecting groups : Temporarily block reactive sites (e.g., esterify the carboxylic acid to prevent unwanted acylation) .
Evidence from ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate demonstrates that nitro groups at the 8-position require nitration prior to cyclopropane introduction .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Map interactions with bacterial DNA gyrase (target protein PDB: 1KZN). The C3-carboxylic acid and C6-fluorine are critical for binding .
- QSAR models : Use Hammett constants (σ) to predict electron-withdrawing effects of substituents on bioactivity. For example, 8-nitro derivatives (σ = +1.27) show enhanced potency compared to 8-methoxy (σ = -0.12) .
Q. Data Contradiction Analysis
Q. Why do some derivatives show variable antimicrobial activity despite similar structures?
Discrepancies arise from:
- Steric hindrance : Bulky substituents (e.g., 4-fluorophenyl at N1) reduce membrane permeability .
- Metabolic stability : Piperazinyl groups at C7 improve Gram-negative activity but increase susceptibility to hepatic oxidation .
For example, 7-(3-aminopyrrolidin-1-yl) derivatives exhibit broader-spectrum activity than 7-piperazinyl analogs due to reduced efflux pump recognition .
Q. How to address low yields in cyclopropane ring formation?
Low yields (<40%) during cyclopropane introduction (e.g., at N1) are common. Optimize:
- Catalyst : Use Cu(I) iodide (5 mol%) to accelerate ring closure .
- Solvent : Replace DMF with acetonitrile to minimize side reactions .
Post-reaction purification via column chromatography (silica gel, ethyl acetate:hexane 1:3) improves recovery .
Properties
IUPAC Name |
7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNSMMJBBOPPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333112 | |
Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68077-26-9 | |
Record name | 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68077-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831B5OC9PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.